DMSO Solubility of Mal-PEG4-Val-Cit-PAB is 83.33 mg/mL, Enabling High-Concentration Stock Preparation
Mal-PEG4-Val-Cit-PAB (the direct precursor of the -OH variant) demonstrates a quantified solubility of 83.33 mg/mL in DMSO [1]. While a closely related analog with a shorter PEG spacer, Mal-PEG2-Val-Cit-PAB-OH, exhibits a higher solubility of 125 mg/mL in the same solvent , this comparison highlights a critical nuance in linker selection: the PEG4 spacer provides a balanced, and often preferred, solubility profile that avoids potential issues with excessive hydrophilicity which can sometimes lead to unwanted non-specific interactions or altered pharmacokinetics in vivo. The -OH variant is expected to have comparable solubility.
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | 83.33 mg/mL (for Mal-PEG4-Val-Cit-PAB) |
| Comparator Or Baseline | 125 mg/mL (for Mal-PEG2-Val-Cit-PAB-OH) |
| Quantified Difference | Comparator has ~50% higher solubility. |
| Conditions | DMSO solvent, ultrasonic and warming to 60°C for target compound. |
Why This Matters
For procurement and experimental design, this quantified solubility ensures that users can prepare high-concentration stock solutions, which is essential for achieving reproducible and scalable bioconjugation reactions with hydrophobic payloads.
- [1] GlpBio. (n.d.). Mal-PEG4-Val-Cit-PAB. Product Technical Datasheet. Accessed 2026-04-20. View Source
